molecular formula C14H21N3O3 B1523222 1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid CAS No. 1152897-29-4

1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B1523222
CAS No.: 1152897-29-4
M. Wt: 279.33 g/mol
InChI Key: RZKZZPWUVSZRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Functional Groups:

  • Carboxylic Acid : Located at position 4 of the piperidine ring, contributing acidity (pKa ~2–3) and hydrogen-bonding capacity.
  • Acetyl Group : Bridges the piperidine nitrogen and the pyrazole ring, introducing an electron-withdrawing effect that modulates piperidine’s basicity.
  • Trimethylpyrazole : A five-membered aromatic heterocycle with two adjacent nitrogen atoms and three methyl groups at positions 1, 3, and 5, enhancing lipophilicity and metabolic stability.

Table 1: Functional Group Contributions

Functional Group Role in Structure Chemical Properties
Piperidine-4-carboxylic acid Core scaffold Hydrogen-bond donor/acceptor
Acetyl linker Conformational flexibility Electron-withdrawing effect
Trimethylpyrazole Aromatic stabilization Metabolic resistance

Molecular Architecture: Pyrazole-Piperidine Hybrid Scaffold

The molecule integrates two heterocyclic systems:

  • Piperidine : Adopts a chair conformation, with the carboxylic acid group equatorial to minimize steric strain.
  • Pyrazole : A planar aromatic ring stabilized by six π-electrons, with methyl groups at positions 1, 3, and 5 creating steric protection against enzymatic degradation.

The acetyl linker between the two rings allows rotational freedom, enabling adaptability in molecular recognition processes. X-ray crystallography data (unavailable in public databases) would likely show:

  • Bond Lengths : C=O (1.21 Å) and C-N (1.34 Å) in the acetyl group.
  • Dihedral Angles : ~120° between pyrazole and piperidine planes, optimizing π-π stacking potential.

Figure 1: Hypothetical molecular model highlighting the pyrazole-piperidine hybrid scaffold (generated using SMILES: O=C(C1CCN(C(CC2=C(C)N(C)N=C2C)=O)CC1)O).

Stereochemical Considerations and Conformational Analysis

The molecule lacks chiral centers due to symmetry in the trimethylpyrazole and planar piperidine ring. However, conformational isomerism arises from:

  • Piperidine Chair Flip : Equatorial positioning of the carboxylic acid minimizes 1,3-diaxial interactions.
  • Acetyl Group Rotation : Antiperiplanar orientation reduces steric clash between the pyrazole methyl groups and piperidine substituents.

Computational studies (e.g., AM1 molecular orbital method) on analogous piperidine-pyrazole hybrids suggest:

  • Energy Barriers : ~2–3 kcal/mol for acetyl group rotation.
  • Stabilized Conformers : Chair piperidine with equatorial -COOH and axial acetyl-pyrazole moiety.

Table 2: Conformational Energy Analysis

Conformation Relative Energy (kcal/mol) Stabilizing Factors
Chair (equatorial -COOH) 0.0 Minimal steric strain
Boat piperidine +5.2 Increased angle strain
Axial acetyl group +1.8 Steric hindrance with pyrazole

Comparative Structural Analysis with Related Heterocyclic Systems

The pyrazole-piperidine hybrid exhibits distinct advantages over other heterocycles:

Pyrazole vs. Imidazole:

  • Aromaticity : Pyrazole’s two adjacent nitrons enhance resonance stabilization vs. imidazole’s alternating nitrogens.
  • Metabolic Stability : Pyrazole’s lower basicity (pKa ~2.5 vs. imidazole’s pKa ~7.0) reduces susceptibility to oxidative metabolism.

Piperidine vs. Pyrrolidine:

  • Ring Size : Piperidine’s six-membered ring offers greater conformational flexibility than pyrrolidine’s five-membered structure.
  • Basicity : Piperidine (pKa ~11.3) is more basic than pyrrolidine (pKa ~10.8), but the acetyl group reduces basicity to ~7.5.

Table 3: Structural Comparison of Heterocycles

Parameter Pyrazole-Piperidine Hybrid Imidazole-Piperidine Hybrid
Metabolic Stability High (trimethyl groups) Moderate
Conformational Flexibility Moderate (chair flip) Low (rigid imidazole)
Synthetic Accessibility Moderate High

Properties

IUPAC Name

1-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-9-12(10(2)16(3)15-9)8-13(18)17-6-4-11(5-7-17)14(19)20/h11H,4-8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKZZPWUVSZRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid generally follows a convergent approach involving:

  • Preparation of the pyrazole derivative or its suitable precursor.
  • Formation of the acetyl linkage to the piperidine ring.
  • Functionalization of the piperidine ring at the 4-position to introduce the carboxylic acid group.

This approach requires careful selection of reagents and solvents to optimize yield and purity.

Preparation of the Pyrazole Subunit

The trimethyl-1H-pyrazol-4-yl moiety is commonly synthesized or obtained as a boronic acid derivative, which is a versatile intermediate for cross-coupling reactions.

Key methods include:

  • Suzuki-Miyaura Cross-Coupling Reactions : Using (1-methyl-1H-pyrazol-4-yl)boronic acid or related boronic acid derivatives, palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0), palladium diacetate with XPhos ligand), and bases such as sodium carbonate or potassium phosphate in mixed solvents (1,4-dioxane/water) under inert atmosphere at elevated temperatures (80–120°C). Reaction times vary from 1 to 12 hours depending on conditions. Yields range from 50% to 77% depending on catalyst and conditions.
Catalyst & Ligand Base Solvent Temp (°C) Time Yield (%) Notes
Pd(PPh3)4 Na2CO3 1,4-dioxane/H2O 100 2 h 50 Inert atmosphere
Pd(dppf)Cl2 Na2CO3 1,4-dioxane/H2O 120 1 h 51 Microwave irradiation
Pd(OAc)2 + XPhos K3PO4 1,4-dioxane/H2O 100 12 h 77 Reflux, inert atmosphere
Pd(dppf)Cl2 K2CO3 1,4-dioxane/H2O 80 10 h 70 Inert atmosphere

These conditions enable efficient formation of pyrazole-containing intermediates crucial for subsequent steps.

Coupling of Pyrazole Acetyl Group to Piperidine-4-carboxylic Acid

The acetylation step involves linking the pyrazole moiety via an acetyl group to the piperidine ring nitrogen at the 1-position. This is typically achieved through:

  • Acylation reactions using pyrazole-4-yl-acetic acid derivatives or activated acyl intermediates (e.g., acid chlorides or anhydrides).
  • The piperidine-4-carboxylic acid or its protected derivative serves as the nucleophile.

While specific detailed protocols for this exact compound are scarce in open literature, analogous methods in related compounds suggest:

  • Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) or acid chlorides generated in situ.
  • Reaction in aprotic solvents like dichloromethane or DMF at low to moderate temperatures.
  • Protection/deprotection strategies for the carboxylic acid group on the piperidine ring to avoid side reactions.

A patent describing similar piperidine-based compounds emphasizes the importance of solvent choice and reaction conditions to maximize yield and purity.

Functionalization of Piperidine-4-carboxylic Acid

The carboxylic acid function at the 4-position of piperidine is either introduced by:

  • Starting from commercially available 4-piperidinecarboxylic acid.
  • Or via selective oxidation or hydrolysis of protected intermediates.

The piperidine ring nitrogen is typically kept free or protected during acetylation to ensure selectivity.

Purification and Characterization

After synthesis, purification is usually conducted by:

  • Column chromatography on silica gel.
  • Crystallization from suitable solvents.

Characterization data typically include:

  • Melting point (noted around 279.33 g/mol molecular weight for the compound).
  • NMR spectroscopy (1H and 13C).
  • LC-MS for molecular ion confirmation.
  • HPLC for purity assessment.

Summary Table of Preparation Parameters

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Pyrazole boronic acid synthesis Pd catalyst, base (Na2CO3, K3PO4), inert atmosphere 1,4-dioxane/water 80–120°C 1–12 h 50–77 Cross-coupling to install pyrazole group
Acetylation of piperidine N Pyrazole-acetic acid derivative, coupling agent DCM, DMF or similar 0–25°C Several hrs Variable Activation of acid, control of selectivity
Piperidine carboxylic acid introduction Starting material or hydrolysis/protection steps Various Ambient Variable High Commercial availability facilitates step
Purification Column chromatography, crystallization Various solvents Ambient Variable - Ensures compound purity and characterization

Chemical Reactions Analysis

Types of Reactions

1-[2-(Trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

1-[2-(Trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Target Compound :

  • Structure : 1-[2-(Trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid
  • Key Groups : Trimethylpyrazole (hydrophobic, steric hindrance), acetyl linker, carboxylic acid.
  • Molecular Formula: Not explicitly provided, but inferred as C₁₄H₂₁N₃O₃ (calculated based on substituents).

Analog 1 : 1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylic Acid

  • Structure : Features a fluorophenyl-triazole substituent instead of trimethylpyrazole.
  • Key Groups : Fluorophenyl (electron-withdrawing, enhances binding specificity), triazole (hydrogen-bond acceptor), carboxylic acid.
  • Molecular Formula : C₁₆H₁₇FN₄O₂ .
  • Implications : The fluorine atom may improve metabolic stability and membrane permeability compared to the target compound’s trimethylpyrazole group.

Analog 2 : 1-[2-[(6-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]piperidine-4-carboxylic Acid

  • Structure : Substituted with a methylbenzimidazole-sulfanyl group.
  • Key Groups : Benzimidazole (aromatic, planar), sulfanyl linker (polarizable, redox-sensitive), carboxylic acid.
  • Molecular Formula : C₁₆H₁₉N₃O₃S .

Analog 3 : 1-[2-(Methylsulfonyl)-4-Nitrophenyl]piperidine-4-carboxylic Acid

  • Structure : Contains a methylsulfonyl-nitroaryl group.
  • Key Groups : Nitro (electron-withdrawing), sulfonyl (polar, hydrogen-bond acceptor), carboxylic acid.
  • Molecular Formula : C₁₃H₁₆N₂O₆S .
  • Implications : The nitro group may confer reactivity or toxicity concerns, limiting therapeutic utility compared to the target compound.

Physicochemical Properties (Inferred)

While explicit data for the target compound is lacking, analogs provide insights:

  • Log S (Aqueous Solubility) : For 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (a related derivative), Log S = -1.74, indicating moderate solubility . The trimethylpyrazole group in the target compound may reduce solubility due to hydrophobicity.
  • TPSA (Topological Polar Surface Area) : Analog 2 has a TPSA of ~100 Ų (benzimidazole and sulfanyl contribute polarity), whereas the target compound’s TPSA is likely lower (~85 Ų) due to fewer polar groups.
  • Hydrogen Bonding : The carboxylic acid in all analogs enables hydrogen bonding, critical for target interactions.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
This compound C₁₄H₂₁N₃O₃ (inferred) Trimethylpyrazole, acetyl, carboxylic acid Discontinued; potential kinase inhibitor
1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylic acid C₁₆H₁₇FN₄O₂ Fluorophenyl-triazole Enhanced metabolic stability
1-[2-[(6-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]piperidine-4-carboxylic acid C₁₆H₁₉N₃O₃S Methylbenzimidazole-sulfanyl Redox-sensitive; potential antitumor
1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid C₁₃H₁₆N₂O₆S Nitro, methylsulfonyl Reactive; limited therapeutic use

Biological Activity

1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid (CAS Number: 1152897-29-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C12H16N4O2\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_2

This compound's unique structure allows for interactions with various biological targets, particularly enzymes and receptors involved in disease processes.

This compound has shown promise in several biological assays:

  • Inhibition of Enzymes : The compound acts as an inhibitor of specific enzymes, including those involved in inflammatory pathways. For instance, it has been investigated for its role in inhibiting soluble epoxide hydrolase, which is linked to cardiovascular diseases .
  • Antiviral Properties : Preliminary studies suggest potential antiviral activity against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV). The compound's efficacy was evaluated through cytotoxicity assays and viral replication inhibition .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayEfficacy (EC50)Reference
Enzyme InhibitionSoluble Epoxide HydrolaseNot specified
Antiviral ActivityHSV5–28 µM
Antiviral ActivityHCVIC50 = 9.19 µM

Case Studies

  • Cardiovascular Research : In a study focusing on cardiovascular health, the compound demonstrated significant inhibition of soluble epoxide hydrolase, leading to reduced inflammation and improved vascular function in animal models. This suggests a therapeutic potential for managing hypertension and related conditions .
  • Antiviral Screening : A series of compounds including this compound were screened for antiviral activity against HCV. The results indicated that this compound could reduce viral RNA levels significantly, making it a candidate for further development as an antiviral agent .

Safety and Toxicology

Toxicological assessments have not been extensively detailed in the literature; however, initial studies indicate a favorable safety profile with low cytotoxicity in mammalian cell lines at effective concentrations. Further studies are warranted to establish a comprehensive safety profile.

Q & A

Q. What are the typical synthetic routes for synthesizing 1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid?

The synthesis of this compound likely involves multi-step reactions, including cyclocondensation and functional group transformations. For example:

  • Cyclocondensation : Analogous to pyrazole-carboxylic acid derivatives, precursors like acetoacetate esters can react with hydrazines or thiosemicarbazones to form pyrazole cores .
  • Acetylation : The trimethylpyrazole moiety may be introduced via acetylation using reactive intermediates like acyl chlorides or activated esters.
  • Hydrolysis : Basic or acidic hydrolysis of ester-protected intermediates (e.g., ethyl esters) can yield the free carboxylic acid .
    Key characterization techniques include IR spectroscopy (to confirm carbonyl and carboxylic acid groups) and NMR (to verify piperidine and pyrazole ring substitution patterns) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

  • IR Spectroscopy : Look for peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (acetyl C=O) .
  • ¹H/¹³C NMR :
    • Piperidine protons: δ 1.5–3.5 ppm (axial/equatorial H) and δ ~3.5–4.5 ppm (N-acetyl CH₂) .
    • Pyrazole protons: δ ~6.5–7.5 ppm (aromatic H) with trimethyl groups at δ ~1.0–1.5 ppm .
    • Carboxylic acid: δ ~12 ppm (broad, exchangeable proton) .
  • Mass Spectrometry : Molecular ion peaks should align with the molecular formula (C₁₄H₂₁N₃O₃), with fragmentation patterns indicating loss of CO₂ or acetyl groups .

Intermediate Research Questions

Q. How can researchers address contradictions in spectral data during the characterization of this compound?

Contradictions (e.g., unexpected splitting in NMR or IR peak shifts) may arise from:

  • Tautomerism : Pyrazole rings can exhibit tautomeric equilibria, altering NMR chemical shifts. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize specific tautomers .
  • Impurities : Recrystallize the compound or employ preparative HPLC to isolate pure fractions. Cross-validate with high-resolution mass spectrometry (HRMS) .
  • Solvent effects : Compare spectra in polar (D₂O) vs. nonpolar (CDCl₃) solvents to assess hydrogen bonding impacts on carboxylic acid peaks .

Q. What strategies are effective in optimizing the yield of the key intermediate during synthesis?

  • Catalyst Screening : Use palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions, as seen in analogous piperidine-pyrazole syntheses .
  • Reaction Temperature : Elevated temperatures (80–100°C) improve cyclocondensation efficiency but may require inert atmospheres to prevent decomposition .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to piperidine nitrogens to prevent side reactions during acetylation .

Advanced Research Questions

Q. What computational approaches are recommended for predicting the biological activity of this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity with biological targets (e.g., enzymes or receptors) .
  • Molecular Docking : Simulate binding interactions with proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on the pyrazole and carboxylic acid moieties as potential pharmacophores .
  • MD Simulations : Assess stability of ligand-protein complexes over time to prioritize synthetic targets .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound's pyrazole ring?

  • Systematic Substitution : Synthesize analogs with varying substituents (e.g., halogens, alkyl groups) on the pyrazole ring and test their bioactivity (e.g., enzyme inhibition) .
  • Pharmacophore Mapping : Use X-ray crystallography or NMR to identify critical hydrogen-bonding interactions between the carboxylic acid group and target proteins .
  • Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between experimental and computational data for this compound?

  • Re-Evaluate Computational Models : Ensure solvent effects and protonation states are accurately modeled in simulations .
  • Experimental Reproducibility : Repeat spectral analyses under standardized conditions (e.g., pH, temperature) .
  • Collaborative Validation : Cross-reference findings with independent labs or published datasets for analogous compounds .

Methodological Recommendations

  • Synthetic Protocols : Prioritize stepwise protection-deprotection strategies to minimize side reactions .
  • Analytical Workflows : Combine LC-MS for purity assessment with 2D NMR (COSY, HSQC) for structural elucidation .
  • Computational Tools : Leverage reaction path search algorithms (e.g., GRRM) to predict feasible synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.